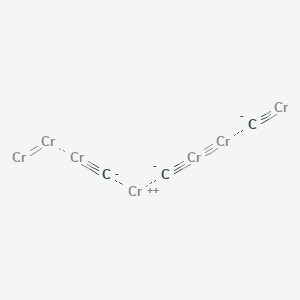
CID 56846478
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium carbide (Cr7C3) is a ceramic compound known for its exceptional hardness, high melting point, and excellent corrosion resistance. It is one of the several chromium carbide compounds, including Cr3C2 and Cr23C6, and is widely used in various industrial applications due to its remarkable properties .
準備方法
Synthetic Routes and Reaction Conditions: Chromium carbide (Cr7C3) can be synthesized through several methods. One common method involves the reduction of chromium oxide with carbon at high temperatures. The reaction typically occurs in an inert atmosphere, such as argon, to prevent oxidation . Another method involves the direct reaction of chromium and carbon in a high-temperature furnace .
Industrial Production Methods: In industrial settings, chromium carbide (Cr7C3) is often produced using mechanical alloying. This process involves grinding metallic chromium and pure carbon (graphite) into a fine powder, which is then pressed into pellets and subjected to hot isostatic pressing. This method ensures uniformity and high purity of the final product .
化学反応の分析
Types of Reactions: Chromium carbide (Cr7C3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is highly resistant to oxidation at high temperatures, making it suitable for use in extreme environments .
Common Reagents and Conditions: Common reagents used in reactions with chromium carbide (Cr7C3) include oxygen, hydrogen, and various acids. The reactions typically occur under controlled conditions to ensure the desired outcome .
Major Products Formed: The major products formed from reactions involving chromium carbide (Cr7C3) depend on the specific reaction conditions. For example, oxidation of chromium carbide can produce chromium oxide and carbon dioxide .
科学的研究の応用
Chromium carbide (Cr7C3) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst and in the production of wear-resistant coatings . In biology and medicine, it is explored for its potential use in biomedical implants due to its biocompatibility and resistance to corrosion . In industry, chromium carbide is used in cutting tools, surface electrodes, and as a reinforcing phase in composite materials .
作用機序
The mechanism by which chromium carbide (Cr7C3) exerts its effects is primarily due to its strong covalent bonding and high hardness. The compound’s molecular structure allows it to maintain stability and resist deformation under high stress and temperature conditions . The Cr-C bonds in chromium carbide contribute to its overall strength and durability .
類似化合物との比較
Chromium carbide (Cr7C3) is often compared with other chromium carbides such as Cr3C2 and Cr23C6. While all three compounds exhibit high hardness and corrosion resistance, Cr7C3 is unique due to its hexagonal crystal structure and higher microhardness . Cr3C2, with its orthorhombic structure, is the most durable and commonly used form of chromium carbide in surface treatments . Cr23C6, with a cubic structure, is less commonly used but still valuable in specific applications .
Similar Compounds
- Chromium carbide (Cr3C2)
- Chromium carbide (Cr23C6)
- Tungsten carbide (WC)
- Titanium carbide (TiC)
Chromium carbide (Cr7C3) stands out among these compounds due to its unique combination of properties, making it a valuable material in various scientific and industrial applications.
特性
分子式 |
C3Cr7- |
|---|---|
分子量 |
400.00 g/mol |
InChI |
InChI=1S/3C.7Cr/q3*-1;;;;;;;+2 |
InChIキー |
LNCJFQKKCCMGPX-UHFFFAOYSA-N |
正規SMILES |
[C-]#[Cr].[C-]#[Cr].[C-]#[Cr]#[Cr].[Cr+2].[Cr]=[Cr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



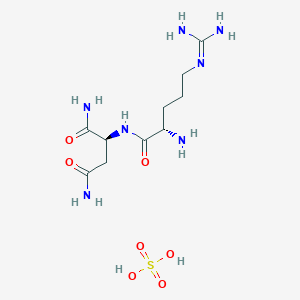
![1-(3-Chlorophenyl)-2-[2-(dimethylamino)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13813164.png)
![[4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid](/img/structure/B13813173.png)
![1,3-Diethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B13813179.png)

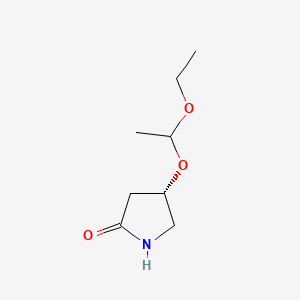
![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[3-methoxy-4-[(4-methylbenzoyl)oxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13813195.png)

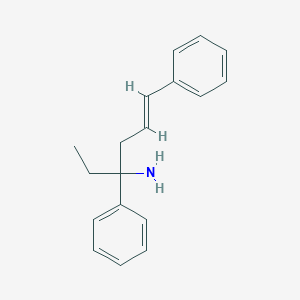
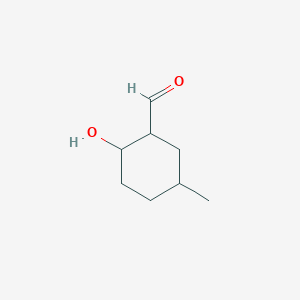

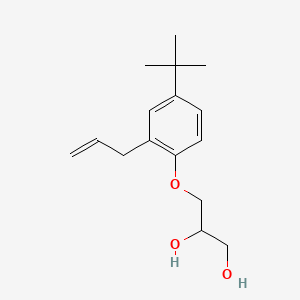
![2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13813241.png)
